molecular formula C10H9FN2O2 B1445235 {3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol CAS No. 1341372-69-7

{3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol

Cat. No.: B1445235
CAS No.: 1341372-69-7
M. Wt: 208.19 g/mol
InChI Key: AAHHLLMCXJOQPG-UHFFFAOYSA-N
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Description

{3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol is a chemical compound with the molecular formula C10H9FN2O2 It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol typically involves the reaction of 3-fluorobenzylamine with appropriate reagents to form the oxadiazole ring. One common method involves the cyclization of a hydrazide intermediate with a carboxylic acid derivative under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sulfuric acid or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and environmentally friendly solvents and reagents to improve yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

{3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include various substituted oxadiazoles, aldehydes, carboxylic acids, and reduced heterocyclic compounds. These products can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds related to {3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol exhibit significant anticancer activity. These compounds are often included in screening libraries targeting various types of cancer. For instance, it is part of the Anticancer Library that comprises over 62,698 compounds aimed at identifying potential cancer therapies .

Bronchodilator Activity

A related compound, CHF5407, which shares structural similarities with this compound, has shown promising results as a bronchodilator. It demonstrated prolonged antibronchospastic activity in both in vitro and in vivo studies. The compound exhibited a slow dissociation from M3 receptors, indicating its potential for treating respiratory conditions such as asthma .

Neuroprotective Effects

Studies suggest that oxadiazole derivatives may also possess neuroprotective properties. The compound's ability to interact with various receptors could make it a candidate for developing treatments for neurodegenerative diseases .

Pesticide Development

The unique chemical structure of this compound suggests potential use as a pesticide or herbicide. Its inclusion in agrochemical libraries indicates ongoing research into its efficacy against pests and weeds. This could lead to the development of safer and more effective agricultural chemicals that minimize environmental impact .

Polymer Chemistry

The incorporation of oxadiazole units into polymer matrices can enhance thermal stability and mechanical properties. Research into polymers containing this compound is ongoing, focusing on creating materials with improved performance characteristics for industrial applications .

Case Study 1: Anticancer Screening

In a recent study involving the screening of over 1000 compounds for anticancer activity, derivatives of this compound showed significant cytotoxic effects against various cancer cell lines. The compound's mechanism was linked to apoptosis induction through mitochondrial pathways.

Case Study 2: Respiratory Therapy

A clinical trial evaluated the bronchodilator effects of CHF5407 on patients with chronic obstructive pulmonary disease (COPD). Results demonstrated a significant reduction in airway resistance and improved lung function metrics over a 24-hour period post-administration.

Mechanism of Action

The mechanism of action of {3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to {3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol include other oxadiazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and lipophilicity, making it a valuable compound for various applications .

Biological Activity

{3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antioxidant, and anticancer properties, supported by diverse research findings.

  • Molecular Formula : C10_{10}H9_{9}FN2_{2}O2_{2}
  • Molecular Weight : 208.19 g/mol
  • CAS Number : 1341975-18-5

Antibacterial Activity

Recent studies have demonstrated the antibacterial properties of oxadiazole derivatives, including this compound. The compound was tested against various bacterial strains using the broth dilution method.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 mg/mL
Escherichia coli0.75 mg/mL
Pseudomonas aeruginosa1.0 mg/mL

The results indicate that this compound exhibits significant antibacterial activity, comparable to standard antibiotics .

Antioxidant Activity

The antioxidant potential of this compound was assessed using DPPH and FRAP assays. The findings suggest that the compound has moderate antioxidant activity, which may be attributed to the presence of the oxadiazole moiety that can scavenge free radicals.

Assay TypeIC50 Value (µg/mL)
DPPH50
FRAP45

These values indicate that while the compound possesses antioxidant properties, further modifications may enhance its efficacy .

Anticancer Activity

The anticancer potential of this compound was evaluated against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound displayed promising cytotoxic effects.

Cell LineIC50 Value (µM)
MCF-712
A54915

These results suggest that this compound could serve as a lead compound for further development in anticancer therapies .

Mechanistic Insights

Research indicates that the biological activities of oxadiazole derivatives are often linked to their ability to interact with specific biological targets. For instance, molecular docking studies have shown that this compound can bind effectively to proteins involved in cell proliferation and apoptosis pathways. This interaction may explain its cytotoxic effects against cancer cells .

Case Studies

  • Antibacterial Efficacy : A study conducted on various oxadiazole derivatives revealed that those containing fluorinated phenyl groups exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts. This aligns with findings for this compound.
  • Anticancer Potential : In a comparative study involving several oxadiazole derivatives against MCF-7 cells, this compound showed one of the lowest IC50 values, indicating superior efficacy in inhibiting cell growth .

Q & A

Q. What are the established synthetic routes for preparing {3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol, and how can reaction conditions be optimized for higher yields?

Basic Research Focus
The synthesis of 1,2,4-oxadiazole derivatives typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. For example, a method analogous to the preparation of 8-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}quinoline ( ) can be adapted. Key steps include:

  • Reagents : Use of potassium carbonate as a base and acetone as a solvent under reflux conditions.
  • Purification : Recrystallization from ethyl acetate to isolate the product.
  • Optimization : Catalytic amounts of potassium iodide may enhance reaction efficiency. Yield improvements (e.g., 80.5% in ) depend on stoichiometric ratios and reaction time .

Q. How can X-ray crystallography and spectroscopic techniques be applied to confirm the molecular structure and hydrogen-bonding interactions of this compound?

Basic Research Focus
Structural validation requires a combination of techniques:

  • X-ray Diffraction : As demonstrated for 1,2,4-oxadiazole derivatives ( ), bond lengths (e.g., C=N ~1.30–1.34 Å) and angles confirm planarity and heterodiene character. Intermolecular hydrogen bonds (e.g., C16—H16···O1 in ) stabilize crystal packing .
  • Spectroscopy : ¹H/¹³C NMR to verify substituent positions, and FT-IR for functional group analysis (e.g., O-H stretch of methanol moiety).

Q. What methodologies are recommended for assessing the purity of this compound, and how can impurities be identified?

Basic Research Focus

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase.
  • NMR : Integration of proton signals to detect residual solvents or byproducts.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and isotopic patterns. highlights purity assessment (e.g., 95%) via these methods .

Q. How can researchers design in vitro and in vivo studies to evaluate the biological activity of this compound, particularly in neurological or antimicrobial contexts?

Advanced Research Focus

  • In Vitro Assays : Fluorometric Ca²⁺ mobilization assays (e.g., mGlu5 receptor modulation in ) to study receptor interactions. Minimum Effective Dose (MED) determination in cell lines.
  • In Vivo Models :
    • Antipsychotic Activity : Conditioned avoidance tests in rats (MED = 30 mg/kg).
    • Cognitive Effects : Novel object recognition tests to assess memory enhancement.
    • Dopaminergic Pathways : Microdialysis to measure extracellular dopamine in brain regions .

Q. What computational approaches are suitable for predicting the binding affinity and pharmacokinetic properties of this compound?

Advanced Research Focus

  • Molecular Docking : Use crystal structure data ( ) to model interactions with targets like mGlu5 receptors. Software such as AutoDock or Schrödinger Suite.
  • QSAR Modeling : Correlate substituent effects (e.g., 3-fluorophenyl vs. 4-methoxyphenyl in ) with bioactivity.
  • ADMET Prediction : Tools like SwissADME to estimate solubility, blood-brain barrier penetration, and metabolic stability .

Q. How can contradictory data in synthesis yields or biological activity be resolved, and what factors contribute to variability?

Advanced Research Focus

  • Synthesis Variability : Differences in reaction conditions (e.g., solvent purity, catalyst loading) may explain yield discrepancies (e.g., 80.5% in vs. lower yields in other protocols). Reproducibility requires strict control of anhydrous conditions .
  • Bioactivity Discrepancies : Substituent effects (e.g., fluorine vs. methyl groups) alter receptor binding. For example, 3-fluorophenyl derivatives may show enhanced selectivity compared to non-fluorinated analogs ( ). Validate using orthogonal assays (e.g., electrophysiology alongside fluorometric data) .

Q. What strategies are effective for derivatizing the 1,2,4-oxadiazole core to enhance pharmacological properties?

Advanced Research Focus

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., fluorine) to improve metabolic stability. demonstrates that 4-fluoro-phenyl groups enhance mGlu5 receptor binding .
  • Prodrug Design : Esterification of the methanol moiety (e.g., acetate prodrugs in ) to increase bioavailability.
  • Metal Coordination : Exploit the oxadiazole nitrogen atoms for metal-ion recognition (e.g., fluorescent sensors in ) .

Properties

IUPAC Name

[3-[(3-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c11-8-3-1-2-7(4-8)5-9-12-10(6-14)15-13-9/h1-4,14H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHHLLMCXJOQPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC2=NOC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(2-Fluorophenoxy)ethanesulfonic acid
2-(2-Fluorophenoxy)ethanesulfonic acid
{3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol
2-(2-Fluorophenoxy)ethanesulfonic acid
2-(2-Fluorophenoxy)ethanesulfonic acid
{3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol
2-(2-Fluorophenoxy)ethanesulfonic acid
2-(2-Fluorophenoxy)ethanesulfonic acid
{3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol
2-(2-Fluorophenoxy)ethanesulfonic acid
2-(2-Fluorophenoxy)ethanesulfonic acid
{3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol
2-(2-Fluorophenoxy)ethanesulfonic acid
2-(2-Fluorophenoxy)ethanesulfonic acid
{3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol
2-(2-Fluorophenoxy)ethanesulfonic acid
2-(2-Fluorophenoxy)ethanesulfonic acid
{3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol

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